molecular formula C12H21Cl2N3O B2948965 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine CAS No. 933719-67-6

3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine

Cat. No. B2948965
CAS RN: 933719-67-6
M. Wt: 294.22
InChI Key: WEZJTYWKRIOWKV-UHFFFAOYSA-N
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Description

The compound “3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine” is a chemical compound with the IUPAC name 3-(4,5-dimethyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride hydrate . It has a molecular weight of 294.22 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3.2ClH.H2O/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13;;;/h5-6H,3-4,7,13H2,1-2H3,(H,14,15);2*1H;1H2 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a dihydrochloride hydrate, indicating that it forms a salt with hydrochloric acid and incorporates water into its crystal structure . It’s a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.

properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13/h5-6H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAETBUIDWSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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